- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,
Cas no 95928-49-7 (Ethyl 2-hydroxypyrimidine-5-carboxylate)
Ethyl 2-hydroxypyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-hydroxypyrimidine-5-carboxylate
- 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
- 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
- C7H8N2O3
- ethyl 2-oxo-1H-pyrimidine-5-carboxylate
- ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Ethyl 2-Hydroxy-5-pyrimidinecarboxylate
- 2-OXO-1,2-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER
- 5-Pyrimidinecarboxylicacid
- CFWYVWBOCSWZIK-UHFFFAOYSA-N
- WT631
- CL1925
- SBB088151
- Ethyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate (ACI)
- 2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid ethyl ester
-
- MDL: MFCD09863163
- Inchi: 1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-4H,2H2,1H3,(H,8,9,11)
- InChI Key: CFWYVWBOCSWZIK-UHFFFAOYSA-N
- SMILES: O=C1NC=C(C(OCC)=O)C=N1
Computed Properties
- Exact Mass: 168.05300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 268
- Topological Polar Surface Area: 67.8
Experimental Properties
- Density: 1.33
- PSA: 72.31000
- LogP: 0.35890
Ethyl 2-hydroxypyrimidine-5-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-hydroxypyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR939066-1g |
Ethyl 2-hydroxypyrimidine-5-carboxylate |
95928-49-7 | 97% | 1g |
£63.00 | 2025-02-21 | |
| Chemenu | CM166478-1g |
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |
95928-49-7 | 97% | 1g |
$124 | 2021-08-05 | |
| Chemenu | CM166478-5g |
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |
95928-49-7 | 97% | 5g |
$343 | 2021-08-05 | |
| Chemenu | CM166478-10g |
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |
95928-49-7 | 97% | 10g |
$570 | 2021-08-05 | |
| Chemenu | CM166478-25g |
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester |
95928-49-7 | 97% | 25g |
$1197 | 2021-08-05 | |
| TRC | E945773-50mg |
Ethyl 2-hydroxypyrimidine-5-carboxylate |
95928-49-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E945773-100mg |
Ethyl 2-hydroxypyrimidine-5-carboxylate |
95928-49-7 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E945773-500mg |
Ethyl 2-hydroxypyrimidine-5-carboxylate |
95928-49-7 | 500mg |
$ 250.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NX217-50mg |
Ethyl 2-hydroxypyrimidine-5-carboxylate |
95928-49-7 | 97% | 50mg |
101.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NX217-250mg |
Ethyl 2-hydroxypyrimidine-5-carboxylate |
95928-49-7 | 97% | 250mg |
502CNY | 2021-05-08 |
Ethyl 2-hydroxypyrimidine-5-carboxylate Production Method
Production Method 1
Production Method 2
- Preparation of tetrahydroindazoles as HSP90 inhibitors containing a zinc binding moiety, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of oxazolylmethylthio thiazoles as CDK inhibitors containing a zinc binding moiety, World Intellectual Property Organization, , ,
Production Method 4
- Thieno[3,2-d]pyrimidine derivs in combination therapy as a phosphoinositide 3-kinase inhibitor with a zinc binding moiety and their preparation, World Intellectual Property Organization, , ,
Production Method 5
- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,
Production Method 6
- Preparation of quinazoline compounds containing zinc binding moiety as anti-proliferative agents, World Intellectual Property Organization, , ,
Production Method 7
- Isoxazole derivatives as HSP90 inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cell proliferative diseases, World Intellectual Property Organization, , ,
Production Method 8
- Preparation of thienopyrimidine derivatives and their use in combination therapy with a phosphoinositide 3-kinase inhibitor with a zinc binding moiety, United States, , ,
Production Method 9
- Design and synthesis of novel androgen receptor antagonists via molecular modeling, Bioorganic & Medicinal Chemistry, 2016, 24(4), 789-801
Production Method 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 4, rt; 2 h, rt
- Preparation of heteroaromatics as inhibitors of stearoyl-CoA delta-9 desaturase (SCD9)., World Intellectual Property Organization, , ,
Production Method 11
- Heteroaromatic compounds as inhibitors of stearoyl-coenzyme a delta-9 desaturase, United States, , ,
Ethyl 2-hydroxypyrimidine-5-carboxylate Raw materials
- Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Ethyl 2-hydroxypyrimidine-5-carboxylate Preparation Products
Ethyl 2-hydroxypyrimidine-5-carboxylate Suppliers
Ethyl 2-hydroxypyrimidine-5-carboxylate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on Ethyl 2-hydroxypyrimidine-5-carboxylate
Ethyl 2-hydroxypyrimidine-5-carboxylate (CAS No. 95928-49-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-hydroxypyrimidine-5-carboxylate (CAS No. 95928-49-7) is a versatile and highly valuable intermediate in the field of pharmaceutical synthesis. This compound, characterized by its pyrimidine core structure, has garnered significant attention due to its utility in the development of various therapeutic agents. The molecular formula and structural configuration of Ethyl 2-hydroxypyrimidine-5-carboxylate make it a crucial building block for synthesizing complex molecules with potential pharmacological activity.
The pyrimidine scaffold is a fundamental motif in biochemistry, prominently featured in nucleic acids and numerous biologically active compounds. The presence of both hydroxyl and ester functional groups in Ethyl 2-hydroxypyrimidine-5-carboxylate enhances its reactivity, allowing for diverse chemical modifications. These modifications are essential for tailoring the compound’s properties to meet the specific requirements of drug design and development.
In recent years, there has been a surge in research focused on developing novel therapeutic strategies targeting various diseases. Among these, anticancer and antiviral drugs have been areas of intense investigation. The structural features of Ethyl 2-hydroxypyrimidine-5-carboxylate make it an ideal candidate for constructing molecules that can interact with biological targets such as enzymes and receptors. For instance, derivatives of this compound have been explored as inhibitors of kinases and other enzymes involved in cancer cell proliferation.
One of the most compelling aspects of Ethyl 2-hydroxypyrimidine-5-carboxylate is its role in the synthesis of nucleoside analogs. These analogs are critical in antiviral therapies, particularly those targeting herpesviruses and hepatitis B virus. The pyrimidine ring serves as a mimic of natural nucleobases, allowing these analogs to integrate into viral DNA or RNA, thereby disrupting replication processes. Recent studies have demonstrated the efficacy of several pyrimidine-based nucleoside analogs in preclinical trials, highlighting the importance of intermediates like Ethyl 2-hydroxypyrimidine-5-carboxylate in their development.
The pharmaceutical industry has also leveraged Ethyl 2-hydroxypyrimidine-5-carboxylate in the design of drugs targeting inflammatory and autoimmune disorders. The compound’s ability to undergo further functionalization has enabled researchers to create molecules that modulate inflammatory pathways. For example, certain derivatives have shown promise in reducing inflammation by inhibiting key cytokines and chemokines. This underscores the broad applicability of Ethyl 2-hydroxypyrimidine-5-carboxylate across multiple therapeutic domains.
Synthetic methodologies for producing Ethyl 2-hydroxypyrimidine-5-carboxylate have seen significant advancements, contributing to its widespread use in industrial applications. Modern synthetic routes often emphasize efficiency, scalability, and sustainability. Catalytic processes and green chemistry principles have been incorporated to minimize waste and reduce environmental impact. These innovations not only enhance the cost-effectiveness of producing Ethyl 2-hydroxypyrimidine-5-carboxylate but also align with global efforts to promote sustainable pharmaceutical manufacturing.
The versatility of Ethyl 2-hydroxypyrimidine-5-carboxylate extends beyond its role as an intermediate; it also serves as a scaffold for drug discovery programs aimed at identifying novel bioactive molecules. High-throughput screening (HTS) campaigns often utilize such intermediates to identify lead compounds with desired pharmacological properties. The success of these programs relies on the availability of high-quality starting materials like Ethyl 2-hydroxypyrimidine-5-carboxylate, which ensure reliable and reproducible results.
In conclusion, Ethyl 2-hydroxypyrimidine-5-carboxylate (CAS No. 95928-49-7) represents a cornerstone in modern pharmaceutical synthesis. Its structural features and reactivity make it an indispensable tool for developing innovative therapeutic agents across various disease areas. As research continues to uncover new applications and synthetic strategies, the importance of this compound is expected to grow even further, solidifying its position as a key player in the pharmaceutical industry.
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